molecular formula C7H5BF3NO3 B567525 (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid CAS No. 1310384-03-2

(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

Cat. No.: B567525
CAS No.: 1310384-03-2
M. Wt: 218.926
InChI Key: PLUZXBWSYNYOFL-UHFFFAOYSA-N
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Description

(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a trifluoroacetyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with a trifluoroacetylating agent, followed by borylation. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process can be summarized as follows:

    Trifluoroacetylation: 3-bromopyridine is reacted with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.

    Borylation: The trifluoroacetylated pyridine is then subjected to a borylation reaction using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used in both trifluoroacetylation and borylation steps.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products:

    Coupling Products: Formed via Suzuki-Miyaura coupling.

    Boronic Esters and Alcohols: Resulting from oxidation and reduction reactions.

Scientific Research Applications

(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

[6-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-2-1-4(3-12-5)8(14)15/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUZXBWSYNYOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694492
Record name [6-(Trifluoroacetyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-03-2
Record name [6-(Trifluoroacetyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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